Increased Lipophilicity (Log P) Relative to Quipazine and N‑Methylquipazine Directly Enhances Predicted CNS Permeability
Calculated octanol–water partition coefficients demonstrate that 2‑(4‑benzhydrylpiperazin‑1‑yl)quinoline is markedly more lipophilic than unsubstituted piperazinyl‑quinoline analogs. This difference is critical because CNS‑targeted compounds ideally require log P values between 2 and 5 for optimal passive brain penetration. The benzhydryl analog falls squarely within this range, while quipazine and N‑methylquipazine are at the lower boundary or below [1]. The elevated log P of the target compound is attributable to the two additional phenyl rings introduced by the benzhydryl group, which increase van der Waals surface area and reduce hydrogen‑bonding capacity relative to molecular size.
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.22; SlogP = 2.87; PrenDB logP = 3.38 |
| Comparator Or Baseline | Quipazine XLogP = 2.59, ACD/LogP = 1.59; N‑Methylquipazine XLogP = 2.00 |
| Quantified Difference | ΔXLogP ≈ +0.6 to +1.2 relative to quipazine; ≈ +1.2 relative to N‑methylquipazine |
| Conditions | Computational predictions using XLogP3, SlogP, and PrenDB algorithms; no experimental shake‑flask data identified. |
Why This Matters
Higher lipophilicity predicts superior passive blood–brain barrier permeability, making this compound a more suitable candidate for CNS target engagement screens than quipazine or N‑methylquipazine.
- [1] Computed XLogP3 = 3.22, SlogP = 2.87 for 2-(4-benzhydrylpiperazin-1-yl)quinoline; Quipazine XLogP = 2.59, ACD/LogP = 1.59; N‑Methylquipazine XLogP = 2.00. PubChem/NCBI QSPR, ChemSpider, and PrenDB databases (accessed 2025). View Source
